Nazartinib

説明

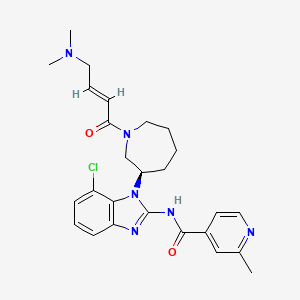

Nazartinib (EGF816) is a third-generation EGFR inhibitor with selectivity towards mutant forms of EGFR, resulting in inhibition of tumor cell growth . It is currently under investigation for the treatment of solid malignancies, with a focus on non-small cell lung cancer .

Molecular Structure Analysis

Nazartinib has a molecular formula of C26H31ClN6O2 . The InChIKey of Nazartinib is IOMMMLWIABWRKL-WUTDNEBXSA-N . Further details about its molecular structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis

Nazartinib has a molecular weight of 495.02 and a monoisotopic mass of 494.219696 Da . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 139.0±0.5 cm3 . Other properties such as ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .科学的研究の応用

1. Treatment of Non-Small Cell Lung Cancer (NSCLC) Nazartinib, also known as EGF816, is being used in the treatment of advanced non-small cell lung cancer (NSCLC) with documented EGFR mutation . It has shown preliminary anti-tumor activity when used in combination with capmatinib (INC280), another drug .

2. Overcoming Resistance to First and Second Generation EGFR-TKIs Nazartinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively inhibits EGFR with Thr790Met or activating mutations . This makes it effective in overcoming resistance to first and second generation EGFR-TKIs, which is a common issue in treating patients with NSCLC .

3. Safety and Efficacy in Adults with EGFR-mutant NSCLC Clinical trials have shown that Nazartinib is tolerable with an acceptable safety profile in adults with EGFR-mutant NSCLC . The most common adverse events were rash, diarrhoea, pruritus, fatigue, and stomatitis, and were mostly grades 1–2 .

Dose Determination Studies

Studies have been conducted to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of Nazartinib in combination with capmatinib . These studies are crucial in ensuring the safety and efficacy of the drug in patients .

5. Efficacy in Cells Expressing EGFR Exon 20 Insertions Research has shown that Nazartinib has similar efficacies to Osimertinib in cells expressing EGFR exon 20 insertions . This highlights the diverse mutation-related sensitivity pattern of EGFR-TKIs .

Part of Third-Generation EGFR-TKIs

Nazartinib is part of the third-generation EGFR-TKIs, which are being developed for the clinical treatment of NSCLC . These drugs are designed to overcome the limitations of the first and second generation EGFR-TKIs .

Safety And Hazards

特性

IUPAC Name |

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMMMLWIABWRKL-WUTDNEBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nazartinib | |

CAS RN |

1508250-71-2 | |

| Record name | Nazartinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nazartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)